molecular formula C15H15NO2 B6635395 [(3R)-3-hydroxypyrrolidin-1-yl]-naphthalen-2-ylmethanone

[(3R)-3-hydroxypyrrolidin-1-yl]-naphthalen-2-ylmethanone

Cat. No. B6635395
M. Wt: 241.28 g/mol
InChI Key: JMHCOFQIZVBMIV-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(3R)-3-hydroxypyrrolidin-1-yl]-naphthalen-2-ylmethanone, also known as JNJ-1661010, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was first synthesized by Janssen Research and Development in 2008 and has since been the subject of numerous scientific studies.

Mechanism of Action

[(3R)-3-hydroxypyrrolidin-1-yl]-naphthalen-2-ylmethanone is a selective inhibitor of phosphodiesterase 10A (PDE10A), an enzyme that plays a key role in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE10A, [(3R)-3-hydroxypyrrolidin-1-yl]-naphthalen-2-ylmethanone increases the levels of cAMP and cGMP, which in turn modulate the activity of dopamine and glutamate neurotransmitter systems. This modulation is thought to underlie the therapeutic effects of [(3R)-3-hydroxypyrrolidin-1-yl]-naphthalen-2-ylmethanone.
Biochemical and Physiological Effects
[(3R)-3-hydroxypyrrolidin-1-yl]-naphthalen-2-ylmethanone has been shown to modulate the activity of dopamine and glutamate neurotransmitter systems, which are involved in a wide range of physiological processes. In preclinical models, [(3R)-3-hydroxypyrrolidin-1-yl]-naphthalen-2-ylmethanone has been shown to increase dopamine and glutamate neurotransmission in the striatum, a brain region involved in motor control and reward processing. It has also been shown to increase dopamine and glutamate neurotransmission in the prefrontal cortex, a brain region involved in executive function and decision-making.

Advantages and Limitations for Lab Experiments

One of the advantages of [(3R)-3-hydroxypyrrolidin-1-yl]-naphthalen-2-ylmethanone for lab experiments is its selectivity for PDE10A, which allows for the specific modulation of dopamine and glutamate neurotransmitter systems. However, one limitation is that [(3R)-3-hydroxypyrrolidin-1-yl]-naphthalen-2-ylmethanone has a relatively short half-life, which may make it difficult to maintain stable levels of the compound in vivo. In addition, [(3R)-3-hydroxypyrrolidin-1-yl]-naphthalen-2-ylmethanone has poor solubility in water, which may limit its use in certain experimental settings.

Future Directions

There are several potential future directions for the study of [(3R)-3-hydroxypyrrolidin-1-yl]-naphthalen-2-ylmethanone. One direction is the investigation of its potential as a treatment for schizophrenia, as it has been shown to have antipsychotic effects in preclinical models. Another direction is the investigation of its potential as a treatment for drug addiction, as it has been shown to reduce drug-seeking behavior in animal models. In addition, further studies are needed to investigate the long-term effects of [(3R)-3-hydroxypyrrolidin-1-yl]-naphthalen-2-ylmethanone and its potential side effects.

Synthesis Methods

The synthesis of [(3R)-3-hydroxypyrrolidin-1-yl]-naphthalen-2-ylmethanone involves a multistep process that begins with the reaction of 2-naphthol with 3-chloropropionyl chloride to form 2-(3-chloropropionyl)naphthalene. This intermediate is then reacted with (R)-(-)-3-hydroxypyrrolidine to form [(3R)-3-hydroxypyrrolidin-1-yl]-naphthalen-2-ylmethanone. The final product is obtained through a purification process that involves recrystallization from a suitable solvent.

Scientific Research Applications

[(3R)-3-hydroxypyrrolidin-1-yl]-naphthalen-2-ylmethanone has been extensively studied for its potential therapeutic applications. It has been shown to have antipsychotic, antidepressant, and anxiolytic effects in preclinical models. It has also been shown to have potential as a treatment for drug addiction, as it reduces drug-seeking behavior in animal models. In addition, [(3R)-3-hydroxypyrrolidin-1-yl]-naphthalen-2-ylmethanone has been investigated for its potential use in the treatment of Alzheimer's disease, as it has been shown to improve cognitive function in animal models.

properties

IUPAC Name

[(3R)-3-hydroxypyrrolidin-1-yl]-naphthalen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c17-14-7-8-16(10-14)15(18)13-6-5-11-3-1-2-4-12(11)9-13/h1-6,9,14,17H,7-8,10H2/t14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMHCOFQIZVBMIV-CQSZACIVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1O)C(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(3R)-3-hydroxypyrrolidin-1-yl]-naphthalen-2-ylmethanone

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